molecular formula C22H18ClN3O4 B13732597 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- CAS No. 42358-38-3

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-

Cat. No.: B13732597
CAS No.: 42358-38-3
M. Wt: 423.8 g/mol
InChI Key: KTPCHCSTIGKKSD-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- typically involves the following steps:

    Diazotization: The starting material, 3-chloroaniline, is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-(3-methoxypropyl)-1H-Benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods may involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The azo group can undergo reduction to form active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((4-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
  • 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-bromophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-

Uniqueness

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may impart distinct properties compared to other similar compounds.

Properties

CAS No.

42358-38-3

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

5-[(3-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H18ClN3O4/c1-30-10-4-9-26-21(28)16-8-3-7-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-6-2-5-13(23)11-14/h2-3,5-8,11-12,27H,4,9-10H2,1H3

InChI Key

KTPCHCSTIGKKSD-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC(=CC=C4)Cl)C1=O

Origin of Product

United States

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